![molecular formula C18H21N3OS2 B12574957 Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes cyclopropyl and tetrahydrobenzothieno pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. The process begins with the preparation of the cyclopropyl and tetrahydrobenzothieno pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, such as in the development of new drugs or treatments.
Industry: It may have applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing cyclopropyl or tetrahydrobenzothieno pyrimidine structures. Examples include:
- Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- analogs with different substituents.
- Other cyclopropyl-containing acetamides.
- Tetrahydrobenzothieno pyrimidine derivatives with varying functional groups.
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3OS2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3OS2/c22-14(19-11-7-8-11)9-23-17-15-12-3-1-2-4-13(12)24-18(15)21-16(20-17)10-5-6-10/h10-11H,1-9H2,(H,19,22) |
InChI Key |
FIVBZFLOTHDKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4CC4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)
![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
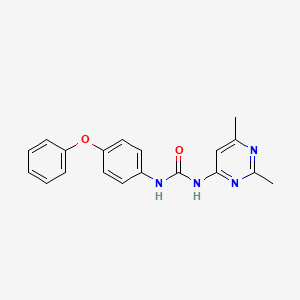
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
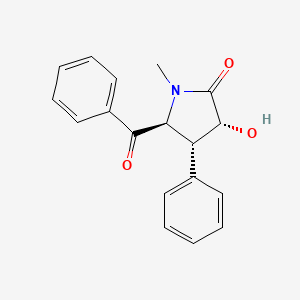
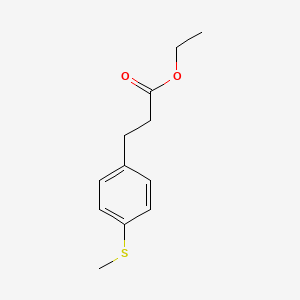
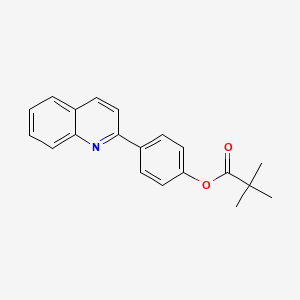
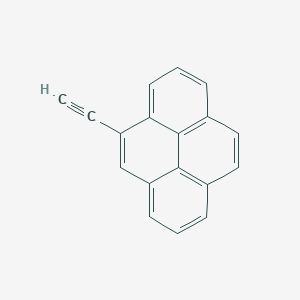
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)

![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

